1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide
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Description
The compound “1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide” is a type of imidazo[2,1-b][1,3,4]thiadiazole derivative . It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are typically carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The compound has been found to exhibit strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR can provide information about its chemical structure .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit the growth rate in one or more cell lines .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a component of the compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the surrounding environment .
Properties
IUPAC Name |
1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-28-17-5-2-14(3-6-17)18-12-25-16(13-29-21(25)23-18)4-7-19(26)24-10-8-15(9-11-24)20(22)27/h2-3,5-6,12-13,15H,4,7-11H2,1H3,(H2,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPVCUZUWVIOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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